

NCGC00244536: A Potent KDM4B Inhibitor for Cancer Research and Drug Development

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Compound of Interest		
Compound Name:	NCGC00244536	
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An In-depth Technical Guide

This technical guide provides a comprehensive overview of the chemical compound **NCGC00244536** (CAS Number: 2003260-55-5), a potent and selective inhibitor of the histone lysine demethylase KDM4B. This document is intended for researchers, scientists, and drug development professionals interested in the epigenetic regulation of cancer and the therapeutic potential of targeting histone demethylases.

Core Compound Information

NCGC00244536 is a small molecule inhibitor that has demonstrated significant activity against KDM4B, an enzyme implicated in the progression of various cancers, including prostate and breast cancer.[1][2] By inhibiting KDM4B, **NCGC00244536** modulates gene expression through epigenetic mechanisms, leading to anti-proliferative effects in cancer cells.



Property	Value	Reference
CAS Number	2003260-55-5	[1]
Synonyms	KDM4B Inhibitor B3	[1]
Molecular Formula	C25H22N2O2	[3]
Molecular Weight	382.45 g/mol	[3]
Appearance	Light yellow to green yellow solid	[1]
Solubility	Soluble in DMSO	[3]

Quantitative Biological Activity

NCGC00244536 exhibits potent inhibitory activity against KDM4B and demonstrates antiproliferative effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized below.



Target/Cell Line	Assay Type	IC ₅₀	Reference
KDM4B (Enzymatic)	Histone Demethylase Assay	10 nM	[1][4]
PC3 (Prostate Cancer)	Cell Viability (MTT Assay)	40 nM	[1][4][5]
LNCaP (Prostate Cancer)	Cell Viability (MTT Assay)	< 1 μM	[1][4][5]
VCaP (Prostate Cancer)	Cell Viability (MTT Assay)	< 1 μM	[1][4]
DU145 (Prostate Cancer)	Cell Viability Assay	< 1 μM	[3]
C4-2 (Prostate Cancer)	Cell Viability Assay	< 1 µM	[3]
MDA-MB-231 (Breast Cancer)	Cell Viability Assay	Micromolar range	[1]
MCF-7 (Breast Cancer)	Cell Viability Assay	Micromolar range	[1]

Signaling Pathways

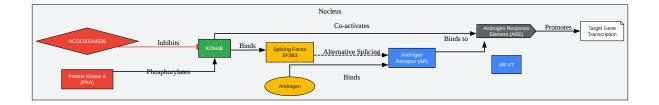
NCGC00244536 exerts its biological effects primarily through the inhibition of KDM4B, which in turn modulates key signaling pathways involved in cancer progression, notably the Androgen Receptor (AR) and p53 signaling pathways.

Androgen Receptor (AR) Signaling Pathway

KDM4B is a known co-activator of the Androgen Receptor.[6] It promotes AR-mediated transcription by demethylating repressive histone marks (H3K9me3) at AR target gene promoters. Furthermore, under conditions of androgen deprivation, KDM4B can be phosphorylated by Protein Kinase A (PKA), leading to its interaction with the splicing factor SF3B3.[7][8] This complex promotes the alternative splicing of AR to produce constitutively active variants like AR-V7, contributing to castration-resistant prostate cancer (CRPC).[2][9]



Inhibition of KDM4B by **NCGC00244536** disrupts these processes, leading to decreased AR stability and transcriptional activity, and reduced levels of AR-V7.[6][8]



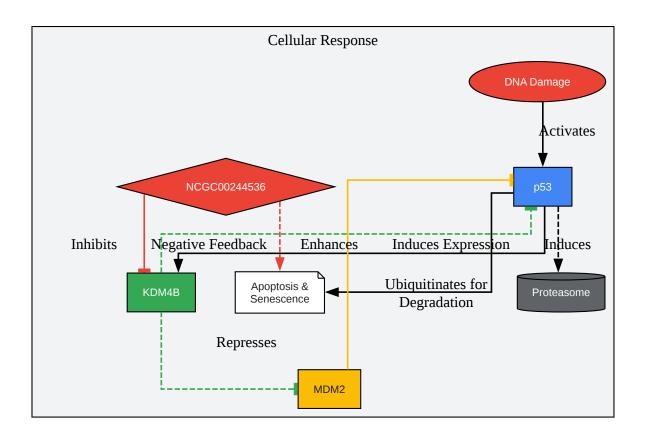
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Androgen Receptor signaling modulation by NCGC00244536.

p53 Signaling Pathway

The tumor suppressor p53 can induce the expression of KDM4B in response to DNA damage. [10][11] KDM4B, in a negative feedback loop, can then attenuate the transcription of p53 target genes such as p21.[2] Inhibition of KDM4B with **NCGC00244536** has been shown to upregulate MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[12][13] Interestingly, despite the reduction in p53 levels, KDM4B inhibition leads to an increase in apoptosis and senescence. This is achieved through the activation of pathways downstream of p53, including the upregulation of pro-apoptotic proteins like Bax and cleaved caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[12]





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p53 signaling pathway regulation by NCGC00244536.

Experimental Protocols

The following are detailed methodologies for key experiments involving NCGC00244536.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic and anti-proliferative effects of **NCGC00244536** on cancer cell lines.

Materials:

Cancer cell lines (e.g., LNCaP, PC3)



- 96-well plates
- Complete cell culture medium
- NCGC00244536 stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[14][15]
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
- Prepare serial dilutions of NCGC00244536 in complete culture medium from the stock solution. The final concentrations typically range from 0.1 to 20 μM.[1]
- Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of NCGC00244536. Include vehicle control wells (DMSO-treated).
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ incubator.[16]
- After the incubation period, add 10-20 μL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[15]
- Add 100-150 μL of the solubilization solution to each well to dissolve the formazan crystals. [14]
- Gently shake the plates for 15 minutes to ensure complete solubilization.[14]
- Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[17]



• Calculate cell viability as a percentage of the vehicle-treated control and plot a doseresponse curve to determine the IC₅₀ value.

In Vivo Prostate Cancer Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of **NCGC00244536** in a PC3 mouse xenograft model.

Materials:

- PC3 human prostate cancer cells
- 4-6 week old male severe combined immunodeficient (SCID) or athymic nude mice[1][18]
- Matrigel (optional, to aid tumor establishment)[18]
- NCGC00244536
- Vehicle for in vivo administration
- Calipers for tumor measurement
- Alzet osmotic minipumps (for continuous delivery)[1]

Procedure:

- Harvest PC3 cells during their exponential growth phase and resuspend them in a suitable medium (e.g., HBSS), optionally mixed with Matrigel.[18][19]
- Subcutaneously inject the cell suspension (e.g., 1-2 x 10⁶ cells) into the flank of each mouse.
 [1]
- Monitor the mice regularly for tumor formation.
- Once tumors become palpable and reach a certain volume (e.g., 100-150 mm³), randomize the animals into treatment and control groups.[1][18]
- For continuous delivery, subcutaneously implant an Alzet osmotic minipump containing NCGC00244536 (e.g., at a dose of 20 mg/kg) for a specified duration (e.g., 5 days).[1][3]



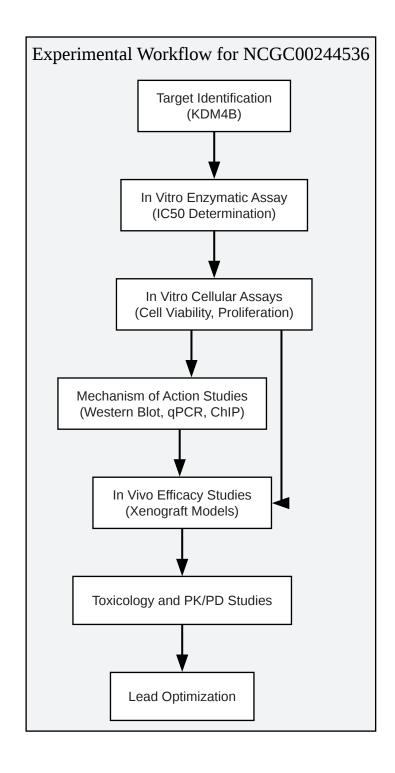
The control group will receive a vehicle-filled pump.

- Measure tumor volume every other day using calipers and calculate the volume using the ellipsoid formula: (Length x Width²) / 2.[1]
- Monitor animal body weight and general health throughout the study as indicators of toxicity.
- At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).[18]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **NCGC00244536**.





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General experimental workflow for inhibitor validation.

Conclusion



NCGC00244536 is a valuable research tool for investigating the role of KDM4B in cancer biology and for the preclinical development of novel epigenetic therapies. Its potent and selective inhibition of KDM4B, coupled with its demonstrated anti-tumor activity in both in vitro and in vivo models, makes it a compelling candidate for further investigation. This guide provides a foundational understanding of its properties, biological activities, and experimental applications to aid researchers in their exploration of this promising compound.

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